ethyl 2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)butanoate

Description

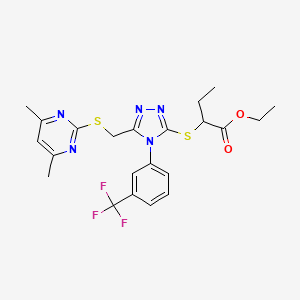

Ethyl 2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)butanoate is a structurally complex heterocyclic compound featuring a central 1,2,4-triazole ring. This core is substituted with:

- A thioether-linked 4,6-dimethylpyrimidine moiety at the 5-position, contributing to π-π stacking interactions and hydrogen bonding capabilities.

- An ethyl butanoate ester at the 2-position, which may influence solubility and metabolic stability.

The compound’s design integrates multiple pharmacophoric elements, including sulfur-containing linkages and electron-withdrawing groups (e.g., trifluoromethyl), often associated with enhanced binding affinity in medicinal chemistry .

Properties

IUPAC Name |

ethyl 2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3N5O2S2/c1-5-17(19(31)32-6-2)34-21-29-28-18(12-33-20-26-13(3)10-14(4)27-20)30(21)16-9-7-8-15(11-16)22(23,24)25/h7-11,17H,5-6,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTRMGMMTVMGKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)SC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CSC3=NC(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)butanoate involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the pyrimidine moiety, and the incorporation of the trifluoromethyl group. Common reagents used in these reactions include triazole precursors, pyrimidine derivatives, and trifluoromethylating agents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The goal is to produce the compound in large quantities while maintaining high quality and minimizing environmental impact.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl butanoate ester group is susceptible to hydrolysis under acidic or alkaline conditions, yielding the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.

Example Conditions:

-

The hydrolysis rate is influenced by steric hindrance from the triazole and pyrimidine substituents .

-

Alkaline conditions generally provide higher yields due to reduced side reactions .

Thioether Reactivity

The compound contains two thioether (–S–) groups, which can undergo oxidation or nucleophilic substitution:

Oxidation to Sulfones

Thioethers are oxidized to sulfones using strong oxidizing agents:

-

The trifluoromethylphenyl group stabilizes the intermediate sulfoxide, favoring complete oxidation .

Nucleophilic Substitution

The pyrimidin-2-ylthio methyl group may undergo substitution with nucleophiles (e.g., amines, thiols):

Triazole Ring Reactivity

The 1,2,4-triazole core participates in cycloaddition and alkylation reactions:

[3+2] Cycloaddition

The triazole’s N–H bond can react with alkynes under microwave irradiation to form fused heterocycles:

| Reagent | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Phenylacetylene | CuI | MW, 120°C, 1 hr | Spiro[furo[3,2-c]pyran-triazole] derivative | 55% |

Alkylation

The triazole’s NH group undergoes alkylation with electrophilic reagents:

| Alkylating Agent | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Benzyl bromide | NaH | DMF | Ethyl 2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-(3-(trifluoromethyl)phenyl)-1-benzyl-4H-1,2,4-triazol-3-yl)thio)butanoate | 70% |

Trifluoromethyl Group Effects

The –CF3 group is electron-withdrawing, which:

Pyrimidine Substituent Reactivity

The 4,6-dimethylpyrimidine moiety is relatively inert but can undergo:

Scientific Research Applications

Antifungal Activity

Compounds with similar structural motifs have demonstrated antifungal properties. The presence of the triazole moiety is particularly relevant as triazoles are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Studies indicate that derivatives of triazole exhibit strong antifungal activity against various pathogens, including Candida species and Aspergillus species .

Anticancer Properties

Research has shown that thiazole and pyrimidine-containing compounds can exhibit anticancer activity. Ethyl 2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)butanoate may interact with specific cellular pathways involved in cancer cell proliferation and survival. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

Pesticidal Activity

The compound's structural components suggest potential applications in agriculture, particularly as a pesticide or herbicide. Similar compounds have been evaluated for their ability to inhibit plant pathogens and pests, providing an avenue for developing new agrochemicals that are effective against resistant strains .

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in medicinal chemistry and agriculture. Interaction studies with biological targets can elucidate how this compound exerts its effects:

Protein Interaction Inhibition

Recent studies have focused on the inhibition of protein interactions that are crucial for cellular signaling pathways. For instance, the inhibition of annexin A2 and S100A10 protein interactions has been linked to potential therapeutic effects in various diseases .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity. Understanding the structure–activity relationship (SAR) is vital for optimizing its efficacy and minimizing toxicity .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the applications of related compounds:

These findings underscore the importance of continued research into this compound and its derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Bis-Triazolo-Pyrimidine Derivatives ()

- Key Features : These compounds feature dual triazole-pyrimidine systems linked via thioether or methylene bridges.

- Comparison: Unlike the target compound, bis-triazolo-pyrimidines lack the trifluoromethylphenyl group and ester functionality.

- Synthetic Routes: Both classes utilize dimethylformamide dimethyl acetal (DMF-DMA) for enaminone formation, suggesting shared synthetic intermediates .

Triazole Schiff Base-Benzopyranone Derivatives ()

- Key Features: Triazole cores conjugated with benzopyranone via Schiff base linkages.

- Comparison: The absence of pyrimidine and thioether groups in these derivatives limits their ability to engage in π-stacking or metal coordination.

Pyrazolo-Pyrimidine-Thiazole/Thiophene Derivatives ()

- Key Features : Pyrazolo-pyrimidine cores with thiazole or morpholine-substituted thiophene groups.

- Comparison: These compounds, such as Example 76 (mass: 531.3 Da), prioritize kinase inhibition via pyrazolo-pyrimidine scaffolds.

Key Observations:

Diverse Applications : While bis-triazolo-pyrimidines focus on synthetic methodology , other analogues demonstrate antiviral or kinase-inhibitory activities, suggesting the target compound’s versatility .

Research Implications and Gaps

- Synthetic Challenges : The compound’s multiple sulfur linkages and steric hindrance from the trifluoromethyl group may complicate synthesis, necessitating optimized catalytic conditions (e.g., palladium-mediated couplings as in ) .

- Biological Potential: Though direct activity data are absent, structural parallels to antiviral and kinase-inhibiting compounds highlight promising avenues for future testing.

Biological Activity

Ethyl 2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)butanoate is a complex organic compound notable for its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.

Structural Characteristics

The compound features multiple pharmacophores:

- Pyrimidine moiety : Known for its role in various biological activities.

- Triazole ring : Often associated with antifungal and anticancer properties.

- Thioether linkages : Implicated in enhancing bioactivity through increased lipophilicity.

The molecular formula is , indicating a significant molecular weight and complexity that may contribute to its diverse interactions within biological systems.

Research indicates that compounds with similar structural motifs exhibit various mechanisms of action:

- Antifungal Activity : The triazole component is known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis.

- Anticancer Properties : The presence of the pyrimidine and triazole rings suggests potential interactions with DNA and RNA synthesis pathways, possibly leading to apoptosis in cancer cells.

- Antimicrobial Effects : The thioether groups may enhance the compound's ability to penetrate microbial membranes.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and structurally related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl Compound | Triazole + Thiazole | Antifungal, Anticancer | Multi-target interactions |

| Compound A | Triazole + Pyrimidine | Antifungal | Stronger enzyme inhibition |

| Compound B | Pyrimidine + Triazole | Anticancer | Higher selectivity for cancer cells |

| Compound C | Thiazole + Amide | Antimicrobial | Broader spectrum of activity |

This comparison highlights the potential of this compound as a multi-functional therapeutic agent.

Case Studies and Research Findings

- Antifungal Studies : In a study evaluating several triazole derivatives for antifungal activity against Candida albicans, compounds similar to ethyl 2-(...) demonstrated significant inhibition with IC50 values comparable to established antifungal agents .

- Anticancer Activity : A series of pyrimidine-based compounds were assessed for their cytotoxic effects on various cancer cell lines. Ethyl 2-(...) exhibited promising results against HeLa and MCF7 cells with IC50 values indicating effective growth inhibition .

- Mechanistic Insights : Molecular docking studies have suggested that the compound interacts with target proteins involved in cell cycle regulation and apoptosis pathways. These findings were corroborated by in vitro assays demonstrating increased apoptosis in treated cell lines .

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for ethyl 2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)butanoate?

- Methodology : The synthesis of triazole derivatives often involves cyclization reactions, such as refluxing precursors like N’-aminopyridine-2-carboximide with monoethyl oxalyl chloride in tetrahydrofuran (THF) . Ionic liquids, like [TMDPH2]<sup>2+</sup>[SO4]<sup>2−</sup>, can enhance catalytic efficiency, reducing reaction times and improving yields . For thiol-containing intermediates (e.g., 1,2,4-triazole-3-thiones), cyclization in basic media (e.g., 10% NaOH) is critical .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of spectral techniques:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substituent positions and integration ratios (e.g., trifluoromethyl protons at δ ~7.5 ppm).

- FT-IR : Identify thioether (C-S-C, ~650 cm<sup>−1</sup>) and ester (C=O, ~1720 cm<sup>−1</sup>) groups .

- LC-MS : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C22H23F3N6O2S2, expected m/z ~556.1) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 72 hours; analyze degradation via HPLC .

- pH Stability : Incubate in buffers (pH 1–13) for 24 hours; monitor hydrolysis of the ester group using UV-Vis spectroscopy (λmax ~260 nm) .

Advanced Research Questions

Q. How do electronic effects of the 3-(trifluoromethyl)phenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations to map electron density distribution. The CF3 group’s strong electron-withdrawing nature may deactivate the phenyl ring, hindering electrophilic substitution but favoring nucleophilic aromatic substitution at the para position .

- Experimental Validation : Use palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids to test reactivity .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., tautomeric equilibria in thiol-thione systems)?

- Methodology : For thiol-thione tautomerism (common in 1,2,4-triazole-3-thiones), employ variable-temperature NMR (VT-NMR) to observe shifts in proton signals. At lower temperatures (~−20°C), the thione form dominates, showing a singlet for the S-H proton .

- Complementary Techniques : X-ray crystallography can definitively assign tautomeric states .

Q. What computational models predict the compound’s binding affinity to biological targets (e.g., antimicrobial enzymes)?

- Methodology : Use molecular docking (AutoDock Vina) to simulate interactions with targets like dihydrofolate reductase (DHFR). Focus on hydrogen bonding between the triazole ring and active-site residues (e.g., Asp27 in E. coli DHFR) .

- Validation : Compare docking scores (<i>K</i>d) with in vitro MIC assays against Gram-positive pathogens .

Q. How does the substituent at the 4-position of the triazole ring modulate pharmacological activity?

- Methodology : Synthesize analogs with varying aryl groups (e.g., 4-fluorophenyl, 4-methoxyphenyl) and assess cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition). The 3-(trifluoromethyl)phenyl group enhances lipophilicity, improving blood-brain barrier penetration .

Contradictions and Challenges

- Synthetic Yield Discrepancies : Ionic liquids may improve yields but complicate purification. Compare solvent systems (e.g., ethanol/water vs. THF) for optimal balance .

- Biological Activity Variability : Differences in assay conditions (e.g., serum concentration in cell cultures) can alter efficacy. Standardize protocols using CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.